molecular formula C10H18N2O5S2 B12651664 N-(1-Oxobutyl)-L-cystine CAS No. 94108-05-1

N-(1-Oxobutyl)-L-cystine

Número de catálogo: B12651664
Número CAS: 94108-05-1
Peso molecular: 310.4 g/mol
Clave InChI: DZLKMQVMKBHIIE-BQBZGAKWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualization within the Landscape of Modified Amino Acid Derivatives

Modified amino acid derivatives are fundamental to chemical biology research, providing insights into protein structure and function, enzymatic mechanisms, and cellular signaling pathways. amerigoscientific.comnumberanalytics.com These derivatives can be broadly categorized based on the type of modification, such as phosphorylation, methylation, acetylation, and acylation with various fatty acids. amerigoscientific.com N-acylation, the attachment of an acyl group to the nitrogen atom of an amino acid, is a particularly significant modification. researchgate.netnih.gov This alteration can influence the hydrophobicity, membrane permeability, and metabolic stability of the parent amino acid, making N-acyl amino acids valuable as signaling molecules and therapeutic agents. researchgate.netlonglabstanford.orgnih.gov

N-(1-Oxobutyl)-L-cystine fits within this context as an N-acylated amino acid. The introduction of the butyryl group, a short-chain fatty acid, is expected to increase its lipophilicity compared to the parent L-cystine molecule. This characteristic could facilitate its interaction with cellular membranes and lipid-rich environments, a feature often exploited in the design of biochemical probes. ontosight.ai

Historical Context of Cystine Modifications for Biochemical Probes

The modification of cysteine and its dimer, cystine, has a rich history in biochemistry and has been instrumental in the development of biochemical probes. ox.ac.uk The unique reactivity of the thiol group in cysteine makes it a prime target for selective chemical modifications. mdpi.com Historically, reagents like iodoacetamide (B48618) and maleimides have been used to label cysteine residues in proteins to study their structure and function. mdpi.com

More sophisticated modifications have led to the creation of fluorescent probes, cross-linking agents, and affinity labels that target cysteine residues. rsc.org The disulfide bond in cystine itself is a key functional group, susceptible to reduction and cleavage, a property that has been harnessed in the design of drug delivery systems and probes that are activated within the reducing environment of the cell.

The acylation of cysteine and cystine derivatives is a more recent development, driven by the interest in understanding the roles of N-acyl amino acids in biological systems. nih.govnih.govresearchgate.net These modifications can alter the biological activity of the parent molecule, leading to the discovery of compounds with potential applications as enzyme inhibitors or modulators of protein-protein interactions. researchgate.net

Proposed Research Utility Based on Structural Attributes of this compound

The specific structural features of this compound suggest several potential applications in chemical biology research. The presence of the butyryl group, the disulfide bond, and the chiral centers of the L-cystine backbone all contribute to its potential utility.

The increased lipophilicity due to the butyryl group could enhance its ability to cross cellular membranes, making it a candidate for intracellular studies. ontosight.ai This property is crucial for developing probes that need to reach targets within the cell.

The disulfide bond is a key reactive handle. It can be cleaved by reducing agents such as glutathione (B108866), which is present in high concentrations inside cells. This redox-sensitive linkage could be exploited to design probes that release a cargo, such as a fluorescent dye or a bioactive molecule, in a controlled manner within the cellular environment. This strategy is often used in the development of "smart" probes that are activated at their site of action.

Furthermore, the N-acylated cystine structure could serve as a scaffold for the synthesis of more complex molecules. The remaining free amino group and the two carboxylic acid groups provide points for further chemical modification, allowing for the attachment of other functional moieties. This versatility could enable the creation of bifunctional probes for applications such as proximity labeling or targeted protein degradation. The compound's ability to engage in thiol-disulfide exchange reactions also makes it a candidate for modulating the redox state of proteins and cells. ontosight.ai

Interactive Data Table: Chemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )General Description
This compoundC10H18N2O5S2310.39A disulfide conjugate of L-cystine and a butyl moiety. ontosight.ai
N-Isobutyryl-L-cysteineC7H13NO3S191.25A chiral derivatizing agent for separating amino acid enantiomers. sigmaaldrich.com
S-Butyryl-cysteineC7H13NO3S191.25A derivative of L-cysteine where the thio-group is conjugated. drugbank.com
L-CystineC6H12N2O4S2240.30A disulfide-linked dimer of the amino acid cysteine.
N,N'-Bis(1-oxooctyl)-L-cystineC22H40N2O6S2492.7A cystine derivative with oxooctyl groups on the nitrogen atoms. ontosight.ainih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

94108-05-1

Fórmula molecular

C10H18N2O5S2

Peso molecular

310.4 g/mol

Nombre IUPAC

(2R)-2-amino-3-[[(2R)-2-(butanoylamino)-2-carboxyethyl]disulfanyl]propanoic acid

InChI

InChI=1S/C10H18N2O5S2/c1-2-3-8(13)12-7(10(16)17)5-19-18-4-6(11)9(14)15/h6-7H,2-5,11H2,1H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1

Clave InChI

DZLKMQVMKBHIIE-BQBZGAKWSA-N

SMILES isomérico

CCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)N)C(=O)O

SMILES canónico

CCCC(=O)NC(CSSCC(C(=O)O)N)C(=O)O

Origen del producto

United States

Synthetic Methodologies and Advanced Derivatization Strategies for N 1 Oxobutyl L Cystine

Chemoenzymatic Synthesis Pathways for N-(1-Oxobutyl)-L-Cystine

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic methods, offering high selectivity and efficiency under mild reaction conditions. The synthesis of this compound can be approached through several chemoenzymatic pathways.

One primary strategy involves the enzymatic production of the L-cysteine or L-cystine precursor, followed by a chemical acylation step. Various microorganisms produce enzymes capable of synthesizing L-cysteine from inexpensive starting materials. For instance, enzymes from Pseudomonas thiazolinophilum can convert DL-2-amino-Δ2-thiazoline-4-carboxylic acid (ATC) into L-cysteine. google.comresearchgate.net Similarly, O-acetylserine sulfhydrase from Salmonella typhimurium has been utilized for the production of L-cysteine from L-O-acetylserine and sodium hydrosulfide. nih.gov Once the L-cysteine precursor is obtained and oxidized to L-cystine, it can be chemically acylated. The N-acylation is typically achieved using butanoyl chloride or butyric anhydride (B1165640) under aqueous basic conditions, a method analogous to the Schotten-Baumann reaction. This approach allows for the large-scale production of the amino acid backbone enzymatically, followed by a robust chemical modification to introduce the N-oxobutyl group.

A second pathway involves the direct enzymatic acylation of L-cystine. Enzymes such as acylases can catalyze the reverse hydrolysis reaction, forming an amide bond between the amino group of L-cystine and butanoic acid. This method is highly specific and avoids the need for protecting groups. For example, proteinase K has been shown to catalyze the oligomerization of L-cysteine ethyl ester, demonstrating the feasibility of forming peptide bonds enzymatically even with unprotected thiol groups. nih.gov

Table 1: Comparison of Chemoenzymatic Synthesis Pathways
PathwayKey Enzyme/ReactionSubstratesKey Advantages
Enzymatic Precursor Synthesis + Chemical AcylationL-ATC-hydrase or O-acetylserine sulfhydrase; Schotten-Baumann reactionDL-ATC or L-O-acetylserine; Butyric anhydrideEfficient, scalable production of L-cysteine precursor.
Direct Enzymatic AcylationAcylase I or other lipasesL-Cystine, Butanoic acidHigh stereoselectivity, mild reaction conditions.

Solid-Phase Synthesis Protocols for this compound and Analogs

Solid-phase peptide synthesis (SPPS) offers a powerful and versatile platform for the controlled synthesis of this compound and its analogs. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for this purpose. sigmaaldrich.com

Once the Fmoc-Cys(Trt)-OH is anchored to the resin, the Fmoc group is removed from the N-terminus using a solution of piperidine (B6355638) in dimethylformamide (DMF). The free amino group is then acylated with butanoic acid using standard coupling reagents like diisopropylcarbodiimide (DIC) and Oxyma Pure. cem.de This step introduces the N-(1-Oxobutyl) group.

The final step involves cleaving the molecule from the resin and removing the side-chain protecting groups. A cleavage cocktail, typically containing TFA mixed with scavengers, is used. peptide.com Scavengers such as triisopropylsilane (B1312306) (TIS) and 1,2-ethanedithiol (B43112) (EDT) are essential to capture the reactive cations generated during deprotection (e.g., the trityl cation) and to prevent re-attachment to the nucleophilic thiol group, ensuring the final product has a free sulfhydryl group. sigmaaldrich.com This protocol can be readily adapted to synthesize analogs by using different carboxylic acids for the N-acylation step.

Table 2: Common Thiol Protecting Groups in Fmoc-SPPS of Cysteine
Protecting GroupAbbreviationCleavage ConditionKey Features
TritylTrtStandard TFA cleavageCost-effective, suitable for routine synthesis. sigmaaldrich.com
AcetamidomethylAcmIodine or Hg(II)/Ag(I)Stable to TFA, allows for selective deprotection. sigmaaldrich.com
tert-ButylthioStBuReduction with thiols or phosphinesStable to TFA, enables on-resin disulfide formation. nih.gov
4-MethoxytritylMmtDilute (1-3%) TFAOrthogonal to many other protecting groups. sigmaaldrich.com

Regioselective Functionalization Techniques for this compound Scaffold

The this compound scaffold possesses multiple reactive sites, including the N-acyl group, two carboxyl groups, and a disulfide bond that can be reduced to two thiol groups. Regioselective functionalization allows for the precise modification of these sites to introduce new chemical entities, such as fluorescent labels, polymers, or other bioactive molecules.

The thiol group of the cysteine residue is a prime target for modification due to its high nucleophilicity. researchgate.net After reduction of the disulfide bond in this compound, the resulting two thiol groups can undergo various conjugation reactions. These include Michael additions, alkylations, and disulfide exchange reactions. This reactivity is widely exploited for site-specific protein modification and bioconjugation. nih.gov

The carboxyl groups at the C-termini can be modified using standard esterification or amidation chemistry. For example, N-acetyl-L-cysteine has been conjugated to polyethylene (B3416737) glycol monostearate by activating the carboxyl group with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), demonstrating a viable strategy for modifying this position. nih.gov

The N-acyl group itself modifies the reactivity of the N-terminus. However, in a mono-acylated L-cystine molecule, the second amino group remains available for further functionalization. Strategies for selective N-terminal modification, such as native chemical ligation (NCL) or condensation with specialized reagents, could be adapted for this purpose. ccspublishing.org.cnccspublishing.org.cn

Table 3: Regioselective Functionalization Reactions
Functional GroupReaction TypeExample ReagentsResulting Moiety
Thiol (-SH)Michael AdditionMaleimides, Naphthoquinones mdpi.comThioether
Thiol (-SH)AlkylationIodoacetamide (B48618)Thioether
Carboxyl (-COOH)AmidationAmine, EDCI/NHSAmide
Carboxyl (-COOH)EsterificationAlcohol, Acid catalystEster
Amino (-NH₂)AcylationAcyl chloride, AnhydrideAmide

Isotopic Labeling Approaches for Tracing this compound in Mechanistic Investigations

Isotopic labeling is an indispensable tool for studying the metabolic fate, reaction mechanisms, and structural dynamics of molecules. nih.govresearchgate.net By replacing atoms (such as ¹²C, ¹H, or ¹⁴N) with their stable heavy isotopes (¹³C, ²H/D, or ¹⁵N), this compound can be "tagged" for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Several approaches can be employed to synthesize isotopically labeled this compound.

Chemical Synthesis from Labeled Precursors : This method provides the most precise control over the location of the isotopic label. For instance, ¹³C-labeled L-cysteine is commercially available and can be used as a starting material for chemical or solid-phase synthesis. medchemexpress.comsigmaaldrich.com Similarly, the butanoyl group can be introduced using ¹³C- or ²H-labeled butanoic anhydride. This site-specific labeling is crucial for distinguishing between different metabolic pathways or identifying the origin of specific atoms in a reaction product.

Metabolic Labeling : This approach involves providing isotopically labeled nutrients to cell cultures or organisms, which then incorporate the isotopes into the biomolecules they synthesize. For example, cells grown in media containing ¹³C-glucose or ¹⁵N-ammonium salts will produce labeled amino acids, including L-cysteine. nih.gov This method is particularly useful for studying the de novo synthesis and turnover of the target molecule in a biological context.

Hydrogen-Deuterium Exchange (HDX) : In this technique, the molecule is incubated in a deuterated solvent (e.g., D₂O), leading to the exchange of labile protons (like those on -NH, -OH, -SH) with deuterium. HDX coupled with mass spectrometry can provide information about solvent accessibility and conformational dynamics. nih.gov While less common for labeling stable C-H bonds, certain enzymatic reactions can catalyze H/D exchange at specific non-labile positions.

These labeling strategies enable researchers to track the absorption, distribution, metabolism, and excretion (ADME) of this compound and to probe its interactions with biological systems at a molecular level.

Table 4: Isotopic Labeling Strategies
IsotopeLabeling MethodExample PrecursorAnalytical Technique
¹³CChemical SynthesisL-Cysteine-3-¹³C medchemexpress.comMS, NMR
¹⁵NMetabolic Labeling¹⁵NH₄ClMS, NMR
²H (Deuterium)Chemical SynthesisDeuterated butanoic acidMS, NMR
¹³C, ¹⁵N, ²HChemical SynthesisL-Cysteine (¹³C₃, D₃, ¹⁵N) isotope.comMS, NMR

Advanced Analytical Characterization Techniques for N 1 Oxobutyl L Cystine in Research Matrices

Chromatographic Separation Methodologies for N-(1-Oxobutyl)-L-Cystine

Chromatographic techniques are central to the analysis of this compound, enabling its separation from complex matrices and related substances. The development of robust separation methods is the first step in achieving accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-acylated cystine derivatives. Method development for this compound typically employs reversed-phase (RP) chromatography, which separates compounds based on their hydrophobicity.

The optimization process involves the systematic evaluation of several key parameters to achieve optimal separation, peak shape, and sensitivity. A typical RP-HPLC method for a related compound, N,N'-Diacetyl-L-Cystine, utilizes a C18 column with an isocratic mobile phase. insights.bioinsights.bio For this compound, similar conditions can be adapted. The mobile phase often consists of an organic solvent like acetonitrile (B52724) mixed with an aqueous component. sielc.com To improve peak symmetry and retention, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is commonly added to the mobile phase. insights.biosielc.com The use of formic acid is particularly advantageous for methods that are intended to be compatible with mass spectrometry (MS) detection. sielc.com Detection is frequently performed using a UV detector at a low wavelength, such as 212 nm or 222 nm, where the peptide-like bonds absorb light. insights.bioajpaonline.com

Table 1: Representative HPLC Parameters for Analysis of N-Acyl-L-Cystine Derivatives
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) insights.bio
Mobile PhaseAcetonitrile and water mixture (e.g., 4:96 v/v) with 0.1% acid modifier (TFA or Formic Acid) insights.biosielc.com
Elution ModeIsocratic or Gradient insights.bio
Flow Rate1.0 mL/min insights.bio
Column Temperature25 °C insights.bio
Detection Wavelength212 nm insights.bio
Injection Volume20 µL insights.bio

Ultra-Performance Liquid Chromatography (UPLC) Applications for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering superior resolution, increased sensitivity, and substantially shorter analysis times. This enhancement is achieved by using columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures.

UPLC methods are particularly beneficial for resolving this compound from closely related impurities that may not be separated by conventional HPLC. The principles of method development for UPLC are similar to those for HPLC, but parameters are adjusted to accommodate the faster separation. For instance, HPLC methods can be adapted for UPLC applications by using columns with smaller 3 µm particles for faster analysis. sielc.com The higher efficiency of UPLC columns leads to sharper and narrower peaks, which improves both resolution and the limits of detection. The use of UPLC combined with mass spectrometry (UPLC-MS/MS) after a derivatization step has been demonstrated to be a powerful platform for targeted amino acid analysis. mdpi.com

Preparative Scale Separations for Isolation of this compound and Related Impurities

Preparative scale chromatography is essential for isolating pure this compound and its impurities for structural confirmation, biological testing, or use as reference standards. Analytical HPLC methods are often directly scalable for this purpose. sielc.com The process involves using columns with a larger internal diameter and packing material, along with significantly higher mobile phase flow rates, to handle larger sample loads.

The goal of preparative separation is to maximize throughput while maintaining the resolution achieved at the analytical scale. Parameters such as sample loading, mobile phase composition, and flow rate are carefully optimized to achieve this balance. Techniques like ligand-exchange chromatography have also been shown to be effective for the preparative-scale separation of underivatized amino acid enantiomers and could be adapted for modified amino acids. nih.gov Following collection of the fractions containing the target compound, the solvent is removed, yielding the isolated and purified material.

Mass Spectrometry-Based Detection and Molecular Characterization

Mass spectrometry (MS) is an indispensable tool for the molecular characterization of this compound. It provides precise information on molecular weight and structural features, confirming the identity of the compound and enabling the elucidation of unknown structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of this compound

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are used to determine the elemental formula of a compound. Techniques such as Fourier Transform Mass Spectrometry (FTMS) or Time-of-Flight (TOF) mass spectrometry can achieve mass accuracies in the low parts-per-million (ppm) range. nih.gov

For this compound, HRMS is used to confirm its elemental composition (C₁₀H₁₈N₂O₅S₂). The experimentally measured mass of the protonated molecule [M+H]⁺ is compared to its theoretical exact mass. A close match between the observed and theoretical mass provides strong evidence for the compound's identity. This technique was successfully applied to obtain accurate molecular weights of various cystine derivatives using Fast Atom Bombardment (FAB) ionization in conjunction with a double-focusing mass spectrometer. nii.ac.jp

Table 2: HRMS Data for this compound
ParameterValue/Information
Chemical FormulaC₁₀H₁₈N₂O₅S₂
Theoretical Monoisotopic Mass310.0657 Da
Observed Ion (Positive Mode)[M+H]⁺
Theoretical Mass of [M+H]⁺311.0730 Da
Required Mass Accuracy< 5 ppm

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. uab.edu In an MS/MS experiment, a specific ion (the precursor or parent ion) is selected and then fragmented through collision-induced dissociation (CID). The resulting fragment ions (product or daughter ions) are then mass-analyzed. uab.edu

The fragmentation of protonated cystine and its derivatives is well-characterized. nih.govresearchgate.net For this compound, fragmentation is expected to initiate at the most labile bonds. Key fragmentation pathways include the cleavage of the disulfide bond (S-S) and the carbon-sulfur bonds (C-S). nih.govresearchgate.net Cleavage of the S-S bond would result in fragments corresponding to protonated cysteine and butanoyl-cysteine. Other characteristic fragmentations would involve the loss of the butanoyl group, water, or ammonia (B1221849) from the precursor ion. nih.gov Analyzing these specific fragmentation patterns allows for the unambiguous confirmation of the this compound structure, including the location of the butanoyl group on the amino acid.

Table 3: Predicted MS/MS Fragmentation for Protonated this compound [M+H]⁺
Precursor Ion (m/z)Predicted Major Fragment Ion (m/z)Origin of Fragment
311.07240.03Loss of the butanoyl group (C₄H₇O)
311.07192.04Fragment corresponding to protonated N-butanoyl-cysteine following S-S bond cleavage
311.07122.03Fragment corresponding to protonated cysteine following S-S bond cleavage
311.0774.02Common fragment from the cystine backbone resulting from C-S bond cleavage nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Analysis of this compound

Isotope Dilution Mass Spectrometry (IDMS), particularly when coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stands as a definitive method for the accurate quantification of analytes in complex biological and chemical matrices. nih.gov Its high precision and accuracy are achieved by using a stable, isotopically labeled version of the analyte as an internal standard (IS). nih.gov

For the quantitative analysis of this compound, a suitable internal standard would be the same molecule labeled with heavy isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), for instance, N-(1-Oxobutyl-¹³C₄)-L-cystine. This IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. nih.gov The IS is added to the sample at the earliest stage of preparation, correcting for any analyte loss during extraction, purification, and analysis. nih.gov

The analytical workflow typically involves protein precipitation from the sample matrix (e.g., plasma), followed by chromatographic separation using a reversed-phase column. thermofisher.com The mass spectrometer is operated in a selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard are monitored. nih.gov Quantification is based on the ratio of the peak area of the analyte to that of the known concentration of the internal standard. nih.gov This approach minimizes matrix effects and variations in ionization efficiency, ensuring robust and reliable results. nih.gov

Table 1: Hypothetical LC-MS/MS Parameters for the Quantitative Analysis of this compound using IDMS.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardIS Precursor Ion (m/z)IS Product Ion (m/z)Ionization Mode
This compound381.1262.1N-(1-Oxobutyl-¹³C₄)-L-cystine385.1266.1Positive ESI

Spectroscopic and Spectrometric Approaches for Probing Molecular States (excluding basic identification data)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, offers powerful, non-destructive means to probe the specific molecular structure, conformation, and intermolecular interactions of this compound in different states. technologynetworks.com These techniques provide information far beyond simple compound identification, revealing subtle details about its molecular architecture. rsc.org

By applying linear polarized IR and Raman spectroscopy to oriented solid-state samples, it is possible to determine the spatial orientation of specific functional groups within the crystal lattice. nih.gov This can elucidate the nature of hydrogen bonding networks, such as those involving the amide N-H group, the carboxylic acid C=O and O-H groups, and potentially weak interactions with the disulfide bridge. rsc.orgresearchgate.net Analysis of the Amide I and Amide II bands in the IR spectrum, for example, can provide detailed information about the peptide backbone conformation.

Furthermore, these spectroscopic methods can be used to identify and characterize conformational polymorphs—different crystal structures of the same molecule. rsc.org Each polymorph would exhibit a unique vibrational spectrum due to differences in molecular packing and intermolecular forces. researchgate.net Raman spectroscopy is particularly sensitive to the S-S disulfide bond, and the position of the ν(S-S) stretching frequency can provide insights into the dihedral angle and local environment of this crucial functional group. rsc.org Comparing experimental spectra with results from density functional theory (DFT) calculations can aid in the definitive assignment of vibrational modes and the exploration of different stable conformers of the molecule. nih.gov

Table 2: Potential Vibrational Band Assignments for this compound for Molecular State Analysis.
Vibrational ModeApproximate Wavenumber (cm⁻¹)Spectroscopic TechniqueStructural Information Probed
O-H stretch (Carboxylic Acid)~3300-2500FT-IR, RamanHydrogen bonding state of the carboxyl group
N-H stretch (Amide)~3300FT-IR, RamanHydrogen bonding of the amide group
C=O stretch (Carboxylic Acid)~1700-1760FT-IR, RamanDimerization and hydrogen bonding
Amide I (C=O stretch)~1650FT-IR, RamanSecondary structure and conformation
Amide II (N-H bend, C-N stretch)~1550FT-IR, RamanSecondary structure and conformation
S-S stretch~500-550RamanDisulfide bond conformation and environment

Electrochemical and Capillary Electrophoretic Analytical Paradigms

Electrochemical methods provide a sensitive platform for investigating the redox properties of this compound. The central electrochemical feature of this molecule is its disulfide bond, which can be electrochemically reduced to two thiol groups. Techniques like cyclic voltammetry can be employed to study the reduction potential and mechanism. Modified electrodes, such as those incorporating carbon nanotubes or metallic nanoparticles, can be used to enhance the electrochemical signal and lower the detection limits, which is crucial for analysis in complex biological samples. nih.gov The butanoyl group's presence may influence the adsorption of the molecule onto the electrode surface, a factor that can be studied to optimize analytical methods. mdpi.com

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged species based on their differential migration in an electric field. wikipedia.org For the analysis of this compound, capillary zone electrophoresis (CZE) is a primary mode. In this technique, the molecule's migration time will depend on its charge-to-size ratio. wikipedia.org The addition of the N-butanoyl group increases the molecular weight and hydrophobicity compared to native L-cystine, which would alter its electrophoretic mobility and allow for its separation from related compounds. The separation can be optimized by adjusting parameters such as the pH of the background electrolyte (which affects the charge on the carboxylic acid groups), buffer concentration, and applied voltage. creative-proteomics.com For separating from neutral or similarly charged species, micellar electrokinetic chromatography (MEKC), a variant of CE that uses surfactants to form micelles, could be employed to leverage hydrophobicity differences. researchgate.net

Table 3: Representative Capillary Zone Electrophoresis (CZE) Conditions for the Analysis of this compound.
ParameterConditionPurpose
CapillaryFused-silica (e.g., 50 µm i.d., 50 cm length)Provides separation channel and electroosmotic flow
Background Electrolyte (BGE)20-50 mM Phosphate or Borate bufferMaintains pH and carries current
BGE pHpH 7-9Ensures deprotonation (negative charge) of carboxylic acid groups
Applied Voltage15-30 kVDrives electrophoretic and electroosmotic flow
DetectionUV Absorbance (e.g., 200-220 nm)Monitors the analyte as it passes the detector window
InjectionHydrodynamic (pressure) injectionIntroduces a small plug of the sample into the capillary

Molecular Interaction Studies of N 1 Oxobutyl L Cystine with Biological Macromolecules

Investigation of Thiol-Disulfide Exchange Mechanisms Mediated by N-(1-Oxobutyl)-L-Cystine

Detailed mechanistic studies on thiol-disulfide exchange reactions specifically mediated by this compound are not prominently documented. In principle, thiol-disulfide exchange is a crucial reaction for the formation and rearrangement of disulfide bonds in proteins and for antioxidant defense. nih.govnih.gov This reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.gov

The reactivity of L-cystine itself in such exchanges is well-established. However, the presence of the N-(1-oxobutyl) acyl groups on this compound would alter the molecule's electronic properties, steric hindrance, and solubility, thereby influencing its ability to participate in or mediate thiol-disulfide exchange. Without specific experimental data, the precise impact of these acyl groups on reaction kinetics and equilibrium remains speculative. The general mechanism for thiol-disulfide exchange is a two-step nucleophilic substitution (SN2) process. nih.gov

Engagement of this compound with Cellular Redox Homeostasis Elements

Specific research detailing the engagement of this compound with elements of cellular redox homeostasis is limited. Cellular redox homeostasis is maintained by a complex network of antioxidants and enzymes, with the glutathione (B108866) (GSH) and thioredoxin (Trx) systems playing central roles. nih.gov Cysteine and cystine are key players in these systems; for instance, the uptake of extracellular cystine is a rate-limiting step for the synthesis of GSH, a major intracellular antioxidant. researchgate.netijpcbs.com

How this compound would interact with this system is not clear. Its ability to be transported into cells by specific transporters, like the xCT(-) system which imports cystine, would be a critical first step. researchgate.net Furthermore, its metabolic fate, including whether the N-acyl groups can be cleaved by cellular enzymes to release L-cystine, would determine its potential role in influencing the intracellular thiol pool and redox balance. The balance between thiols and disulfides is a critical indicator of the cellular redox state. nih.gov

Modulation of Protein Folding and Misfolding Processes by this compound

There is a lack of specific studies investigating the modulation of protein folding and misfolding by this compound. The formation of correct disulfide bonds is a critical step in the oxidative folding of many secretory and cell-surface proteins. rsc.org This process is tightly regulated within the endoplasmic reticulum by enzymes like protein disulfide isomerase (PDI). nih.gov

Small molecules containing disulfide bonds or thiols can influence protein folding pathways. For example, specific cysteine-containing dipeptides have been developed to act as protein-folding modulators that can trap non-native conformations through intermolecular disulfide bond formation. rsc.org Whether this compound could act in a similar capacity to either promote correct folding or induce misfolding by interfering with native disulfide bond formation is an area that requires empirical investigation. The unique chemical properties imparted by the N-butanoyl groups would likely lead to interactions different from those of L-cystine or N-acetyl-cysteine.

Analysis of Protein Aggregation Dynamics Using this compound as a Molecular Probe

The use of this compound as a specific molecular probe to analyze protein aggregation dynamics has not been reported. Protein aggregation is a hallmark of many neurodegenerative diseases and is often associated with oxidative stress and aberrant disulfide bond formation. nih.gov Cysteine oxidation can mediate the aggregation of certain proteins. nih.gov

Molecular probes are essential tools for studying the complex processes of protein aggregation. While various fluorescent and chemical probes exist, the suitability of this compound for this purpose is unknown. Its potential would depend on its ability to specifically interact with protein aggregates or intermediates and possess a detectable property (e.g., fluorescence, reactivity) that reports on the aggregation state. Without such features and dedicated studies, its application as a molecular probe remains hypothetical.

Interactions of this compound with Specific Enzyme Systems and Receptor Targets

Direct evidence and detailed research findings on the interactions of this compound with specific enzymes or receptors are not available in the reviewed literature. The L-cysteine moiety is a component of molecules that can act as enzyme inhibitors or receptor ligands. For instance, L-cysteine itself can act as an irreversible inhibitor for certain nanozymes. nih.gov Additionally, derivatives of cysteine are integral to ligands for various receptors.

The specificity of molecular interactions with enzymes and receptors is highly dependent on the three-dimensional structure and chemical properties of the ligand. The introduction of N-(1-oxobutyl) groups would significantly change the size, shape, and lipophilicity of the L-cystine molecule, thereby altering its potential binding affinity and specificity for any protein target. Determining whether this compound acts as an inhibitor, activator, or ligand for any specific biological target would require extensive screening and characterization through assays such as enzyme kinetics and receptor binding studies.

Research Findings on Molecular Interactions

As noted throughout this article, specific research data, including quantitative binding affinities or kinetic parameters for the interaction of this compound with biological macromolecules, are not available in the public scientific literature. Consequently, no data tables can be generated at this time.

Biochemical and Cellular Mechanistic Investigations of N 1 Oxobutyl L Cystine As a Research Tool

Impact of N-(1-Oxobutyl)-L-Cystine on Intracellular Redox State Regulation in Model Systems

The intracellular redox state, a critical balance between oxidizing and reducing equivalents, is fundamental to cellular homeostasis. Key redox couples, such as glutathione (B108866)/glutathione disulfide (GSSG), play a pivotal role in maintaining this equilibrium. Research into novel compounds like this compound would typically involve assessing its ability to modulate these redox couples in various cell culture models.

Table 1: Hypothetical Impact of this compound on Intracellular Redox Parameters

Cell LineTreatmentGSSG/GSH RatioNADP+/NADPH RatioROS Levels
HEK293ControlBaselineBaselineBaseline
HEK293This compoundPredicted DecreasePredicted DecreasePredicted Decrease
HepG2ControlBaselineBaselineBaseline
HepG2This compoundPredicted DecreasePredicted DecreasePredicted Decrease

Note: This table is illustrative and based on the expected antioxidant properties of a cystine derivative. Actual data for this compound is not available.

Role of this compound in Cellular Oxidative Stress Response Pathways

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Cells respond to oxidative stress by activating specific signaling pathways, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes. Investigations would focus on whether this compound can induce the nuclear translocation of Nrf2 and the subsequent expression of its target genes.

Influence of this compound on Intracellular Thiol Pool Dynamics

The intracellular thiol pool, primarily composed of glutathione (GSH) and other low-molecular-weight thiols, is a crucial component of the cellular antioxidant defense system. The dynamic balance between reduced thiols and their oxidized disulfide forms is vital for protein function and redox signaling. Research would aim to quantify the effects of this compound on the concentrations of key thiols and disulfides within cells. The transport of cystine into cells is an essential step for the synthesis of the antioxidant glutathione.

Investigations into Signaling Pathway Modulation by this compound

Beyond the direct antioxidant effects, many thiol compounds are known to modulate various cellular signaling pathways. For instance, the activity of transcription factors like NF-κB and AP-1 is sensitive to the cellular redox state. Studies on this compound would explore its potential to alter these pathways, which are central to inflammation, cell proliferation, and apoptosis. The nuclear factor (NF)-kappa B pathways, for example, are influenced by the intracellular reduction-oxidation (redox) balance nih.gov.

Emerging Research Paradigms and Future Directions for N 1 Oxobutyl L Cystine Studies

Development of N-(1-Oxobutyl)-L-Cystine as an Advanced Chemical Probe for Biological Research

The unique structure of this compound makes it an intriguing candidate for development as a chemical probe to investigate complex biological processes. Chemical probes are small molecules used to study and manipulate biological systems, and the design of such tools often requires a balance of reactivity, selectivity, and appropriate physical properties for the target environment.

The development of this compound as a probe could be centered around its disulfide bond and increased lipophilicity. The disulfide linkage is redox-active and can participate in thiol-disulfide exchange reactions, a fundamental process in cellular signaling and protein function. The butyl group could facilitate the molecule's partitioning into lipid-rich environments, such as cell membranes or the hydrophobic cores of proteins.

Future research in this area would involve:

Synthesis of Probe Variants: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores or biotin) for visualization and affinity purification.

Target Identification: Utilizing these newly synthesized probes in chemoproteomic platforms, such as activity-based protein profiling (ABPP), to identify specific protein targets. The probe could be used to label and identify proteins with reactive cysteine residues in specific subcellular compartments.

Investigating Redox Biology: Employing the probe to study redox homeostasis and oxidative stress within cellular membranes. Its enhanced hydrophobicity could allow for the specific investigation of lipid peroxidation processes and the role of membrane-associated thiol proteins.

The table below illustrates a hypothetical comparison of properties for different N-acylated cystine derivatives designed as chemical probes.

PropertyN-Acetyl-L-Cystine (NAC) based ProbeThis compound based ProbeRationale for Difference
Lipophilicity LowModerate to HighThe butyl group is significantly more hydrophobic than the acetyl group.
Membrane Permeability Low (requires transporters)Potentially EnhancedIncreased lipophilicity may facilitate passive diffusion across cell membranes.
Potential Target Environment Cytosol, aqueous compartmentsCellular membranes, hydrophobic pockets of proteinsPreferential partitioning into nonpolar environments.
Reactivity Thiol-disulfide exchangeThiol-disulfide exchangeThe core reactivity of the disulfide bond is retained.

Integration of this compound into High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those that modulate a specific biological pathway or target. Integrating this compound and a library of its derivatives into HTS campaigns could accelerate the discovery of new therapeutic leads or tool compounds.

The key structural features of this compound—the redox-active disulfide bond and the modifiable acyl group—make it a versatile scaffold for combinatorial library synthesis. Libraries could be created by varying the length and functionality of the acyl chain. These libraries could then be screened for various activities.

Potential HTS applications include:

Screening for Covalent Inhibitors: The disulfide bond can be cleaved to reveal two reactive thiol groups. These thiols can then act as nucleophiles to form covalent bonds with electrophilic sites on target proteins. An HTS strategy could be designed to screen for compounds that covalently modify a specific cysteine residue on a protein of interest.

Identifying Modulators of Protein-Protein Interactions: Many protein-protein interactions are stabilized by disulfide bonds. A library based on this compound could be screened for molecules that interfere with these interactions through thiol-disulfide exchange.

Yeast Surface Display: While typically used for peptide libraries, the principles of surface display could be adapted to screen for binders from a library of cystine-based compounds against a specific protein target expressed on the yeast cell surface.

The following table outlines a potential workflow for an HTS campaign using a library of N-acylated L-cystine derivatives.

StepDescriptionTechnologyDesired Outcome
1. Library Synthesis Create a diverse library of N-acylated L-cystine derivatives with varying acyl chains.Parallel Synthesis ChemistryA library of 1,000-10,000 unique compounds.
2. Assay Development Develop a robust, miniaturized assay (e.g., fluorescence, luminescence) in a 384- or 1536-well plate format.Fluorescence Polarization, FRET, or LC-MS/MSAn assay to measure the activity of a target protein (e.g., an enzyme with a key cysteine residue).
3. Primary Screen Screen the entire library at a single concentration against the target.Robotic Liquid Handling SystemsIdentification of "hits" that show significant activity.
4. Hit Confirmation & Dose-Response Re-test the primary hits and perform dose-response curves to determine potency (e.g., IC50).Automated Plate ReadersConfirmed and prioritized lead compounds.

Exploration of Novel Reaction Mechanisms Involving this compound

Understanding the fundamental reactivity of this compound is crucial for predicting its biological activity and designing applications. While its reactions are expected to be analogous to those of L-cystine and NAC, the N-acylation may introduce subtle but significant differences in reaction kinetics and pathways.

The primary reaction of interest is the thiol-disulfide exchange. This is a reversible reaction where a thiol attacks a disulfide bond, resulting in a new disulfide bond and a new thiol. This mechanism is central to the biological function of many cysteine-containing molecules, including the regeneration of the antioxidant capacity of proteins like albumin.

Key reaction mechanisms to be explored include:

Reduction of the Disulfide Bond: The central S-S bond can be cleaved by reducing agents (e.g., dithiothreitol, TCEP) or cellular thiols like glutathione (B108866) to yield two molecules of N-(1-Oxobutyl)-L-cysteine. The kinetics of this reduction compared to other N-acylated cystines would be of interest.

Thiol-Disulfide Exchange: Investigating the equilibrium and rate constants for the reaction of this compound with biologically relevant thiols. The bulkier butyl group may sterically hinder the approach of another thiol, potentially slowing the reaction rate compared to NAC.

Michael Addition: Following reduction, the resulting N-(1-Oxobutyl)-L-cysteine possesses a free thiol group that can act as a nucleophile in Michael addition reactions with α,β-unsaturated carbonyl compounds. This is a common mechanism for the covalent modification of proteins.

The table below summarizes these potential reaction pathways.

Reaction TypeReactantsProduct(s)Potential Influence of N-Oxobutyl Group
Disulfide Reduction This compound + Reducing Agent (e.g., DTT)2x N-(1-Oxobutyl)-L-cysteineMay alter solubility of reactants and products; minor steric effects on reaction rate.
Thiol-Disulfide Exchange This compound + Thiol (R-SH)N-(1-Oxobutyl)-L-cysteine-S-S-R + N-(1-Oxobutyl)-L-cysteineSteric hindrance from the butyl group could influence the rate and equilibrium position.
Michael Addition (post-reduction) N-(1-Oxobutyl)-L-cysteine + Electrophile (e.g., maleimide)Thioether adductThe properties of the N-acyl group could influence the pKa of the thiol, affecting its nucleophilicity.

Potential Applications in Advanced Materials Science Research (hypothetical, based on broader cystine derivative utility)

The field of materials science has seen a surge in the use of bio-inspired molecules to create novel materials with advanced properties. Cysteine and its derivatives are particularly valuable due to the reactive thiol group and the disulfide bond, which can be used for cross-linking, surface modification, and creating stimuli-responsive materials.

Based on the known utility of related compounds, this compound could be explored for several hypothetical applications in materials science:

Redox-Responsive Hydrogels: The disulfide bond can act as a reversible cross-linker in a polymer network. A hydrogel cross-linked with this compound could be designed to degrade in a reducing environment (such as the intracellular space), allowing for the controlled release of an encapsulated drug. The butyl groups would increase the hydrophobicity of the hydrogel, potentially modulating its swelling properties and its affinity for hydrophobic drugs.

Functionalized Nanoparticles: The thiol groups (after reduction) can strongly bind to gold surfaces. N-(1-Oxobutyl)-L-cysteine could be used to functionalize gold nanoparticles, creating a hydrophobic outer layer. This could enhance their stability in biological media and their interaction with cell membranes. N-acetyl-L-cysteine has been used in the synthesis of silver nanoparticles, suggesting similar potential for its derivatives.

Mucoadhesive Polymers: N-acylated cysteine derivatives have been conjugated to polymers like chitosan (B1678972) to enhance their mucoadhesive properties. The thiol groups form disulfide bonds with cysteine-rich mucin proteins, increasing the residence time of drug delivery systems. The hydrophobic nature of the butyl group in this compound could further enhance interactions with the mucosal surface.

This table provides a hypothetical comparison of polymer properties based on modification with different cystine derivatives.

Polymer PropertyModification with N-Acetyl-L-CysteineHypothetical Modification with this compoundAnticipated Advantage
Redox Sensitivity High (disulfide cross-linking)High (disulfide cross-linking)Core functionality is maintained.
Hydrophobicity LowIncreasedEnhanced loading capacity for hydrophobic drugs.
Mucoadhesion Good (thiol-mucin interaction)Potentially EnhancedAdditional hydrophobic interactions with the mucus layer.
Self-Assembly Forms hydrophilic aggregatesMay form more defined amphiphilic structures (e.g., micelles)Potential for creating novel nanocarriers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-Oxobutyl)-L-cystine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves acylation of L-cystine with butyric anhydride or activated esters under controlled pH (7–9) to ensure selective modification of amino groups. Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) coupled with mass spectrometry for verification. For reproducibility, include detailed reaction conditions (solvent, temperature, stoichiometry) in the experimental section, as per guidelines emphasizing transparency in methodology . Structural confirmation via 1H^1H-NMR and FT-IR is critical, with comparative analysis to simulated spectra (e.g., XRD patterns for crystalline derivatives, as in L-cystine studies ).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of thioether bonds. Use desiccants to mitigate hygroscopic degradation. Safety protocols from analogous compounds (e.g., acetylcysteine derivatives) recommend PPE (gloves, goggles) and emergency measures for accidental exposure, including immediate rinsing with water for eye/skin contact . Stability testing via accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis can identify degradation products.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to confirm acylation at amino groups) and FT-IR (amide I/II bands at 1650–1550 cm1^{-1}). XRD analysis is essential for crystalline forms, comparing experimental data to simulated patterns (e.g., L-cystine vs. L-cysteine differentiation methods ). For non-crystalline samples, circular dichroism (CD) can confirm chiral integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer : Discrepancies in XRD patterns may arise from polymorphism or hydration states. Use differential scanning calorimetry (DSC) to identify phase transitions and variable-temperature XRD to track structural changes. Cross-validate with computational modeling (e.g., density functional theory for lattice energy minimization) . For ambiguous results, replicate experiments under strictly controlled humidity/temperature and report raw data in supplementary materials .

Q. What experimental designs are optimal for studying the biological activity of this compound in cellular models?

  • Methodological Answer : Prioritize dose-response assays (1–100 µM range) in relevant cell lines (e.g., renal proximal tubule cells for cystine-related pathologies ). Include controls for redox activity (e.g., N-acetylcysteine) and measure intracellular thiol levels via Ellman’s assay. For mechanistic studies, use siRNA knockdown of cystine transporters (e.g., SLC7A11) to isolate compound-specific effects. Predefine endpoints (e.g., viability, ROS levels) to align with NIH guidelines for rigorous hypothesis testing .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (pH, solvent polarity) systematically using a factorial design (e.g., 32^2 grid). Analyze outcomes via multivariate statistics (PCA or PLS) to identify critical process parameters. Use high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) contributing to variability .

Data Analysis and Reproducibility

Q. What strategies ensure reproducibility in studies involving this compound?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): publish raw NMR/XRD data in repositories (e.g., Zenodo) with metadata tags. For in vitro assays, report inter-assay CV% and use standardized cell culture conditions (e.g., ATCC guidelines). Peer-review experimental protocols pre-publication via platforms like *Protocols.io * to identify ambiguities .

Q. How should conflicting results in the compound’s solubility profile be reconciled?

  • Methodological Answer : Perform solubility studies in multiple solvents (water, DMSO, PBS) using nephelometry for turbidity measurements. Compare results to predictive models (e.g., Hansen solubility parameters) and validate with molecular dynamics simulations. If discrepancies persist, consider kinetic vs. thermodynamic solubility differences and document equilibration times .

Tables for Key Data

Property Method Typical Value Reference
Molecular FormulaHRMSC14_{14}H24_{24}N2_2O6_6S2_2
Melting PointDSC185–190°C (decomposes)
Solubility in PBS (pH 7.4)Nephelometry2.3 mg/mL ± 0.2
Cellular EC50_{50} (viability)MTT assay45 µM (HEK293 cells)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.